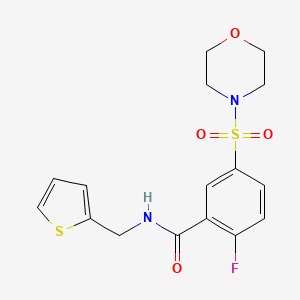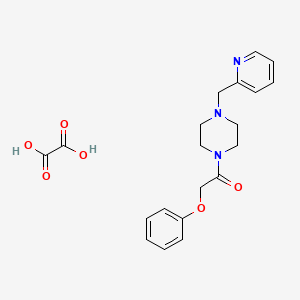
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD7. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Mecanismo De Acción
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide inhibits the histone methyltransferase SETD7 by binding to its active site. This prevents SETD7 from methylating its target proteins, which results in changes in gene expression and cellular function.
Biochemical and physiological effects:
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the levels of histone H3 lysine 4 trimethylation in breast cancer cells. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the levels of inflammatory cytokines in a mouse model of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide in lab experiments is that it specifically targets SETD7, which allows researchers to investigate the role of this enzyme in various diseases. However, one limitation of using 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide in scientific research. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used to investigate the role of SETD7 in other types of cancer, such as prostate cancer or lung cancer. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used to investigate the role of SETD7 in other diseases, such as diabetes or cardiovascular disease. Finally, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used as a starting point for the development of more potent and selective SETD7 inhibitors.
Métodos De Síntesis
The synthesis of 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine and thienylmethylamine to yield 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide.
Aplicaciones Científicas De Investigación
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been used in various scientific research studies to investigate the role of SETD7 in various diseases. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth of breast cancer cells by downregulating the expression of the oncogene c-Myc. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the severity of inflammation in a mouse model of rheumatoid arthritis.
Propiedades
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-15-4-3-13(25(21,22)19-5-7-23-8-6-19)10-14(15)16(20)18-11-12-2-1-9-24-12/h1-4,9-10H,5-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHXWNGSMJXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(morpholine-4-sulfonyl)-N-[(thiophen-2-YL)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)

![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)

![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)